molecular formula C34H47N2O9P B1214204 Prednazoline CAS No. 6693-90-9

Prednazoline

Cat. No.: B1214204
CAS No.: 6693-90-9
M. Wt: 658.7 g/mol
InChI Key: WBNNIURTBZHJTI-WDCKKOMHSA-N
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Description

Prednazoline is a synthetic corticosteroid compound that combines prednisolone phosphate with fenoxazoline. It exhibits both anti-inflammatory and vasoconstrictive properties, making it useful in treating various medical conditions .

Preparation Methods

The preparation of prednisolone, a key component of prednazoline, involves several steps:

    3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.

    11-Keto Reduction Reaction: Reducing the keto group at position 11.

    21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.

    3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.

    21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain prednisolone.

This method is efficient and suitable for large-scale industrial production due to its simplicity and low production cost.

Chemical Reactions Analysis

Prednazoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The reduction of this compound can lead to the formation of prednisolone.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and keto groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various derivatives of prednisolone and fenoxazoline .

Scientific Research Applications

Prednazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Prednazoline is unique due to its combination of prednisolone phosphate and fenoxazoline. Similar compounds include:

This compound stands out due to its dual action as both an anti-inflammatory and vasoconstrictor, making it versatile in medical applications.

Properties

CAS No.

6693-90-9

Molecular Formula

C34H47N2O9P

Molecular Weight

658.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C21H29O8P.C13H18N2O/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);3-6,10H,7-9H2,1-2H3,(H,14,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

WBNNIURTBZHJTI-WDCKKOMHSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O

SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O

Synonyms

prednazoline

Origin of Product

United States

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